molecular formula C10H19NO4 B8066133 3-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

3-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

Cat. No. B8066133
M. Wt: 217.26 g/mol
InChI Key: XQHMMBUTUOAXHP-UHFFFAOYSA-N
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Description

“3-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid” is a chemical compound with the CAS Number: 193414-04-9. It has a molecular weight of 217.27 . The IUPAC name for this compound is (S)-3-((tert-butoxycarbonyl)(methyl)amino)butanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the monoprotected derivative of DAP has been used in the synthesis of glucosamine synthase inhibitors . Another related compound, 3-aminobutanoic acid, has been used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure for further analysis.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.24 g/mol . It is a solid at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHMMBUTUOAXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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